molecular formula C19H15F2N3O3 B2678506 N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898462-26-5

N'-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Katalognummer: B2678506
CAS-Nummer: 898462-26-5
Molekulargewicht: 371.344
InChI-Schlüssel: BRSTWYUJQVJAKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound characterized by its unique tricyclic structure and the presence of difluorophenyl and ethanediamide groups

Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds and Anion Receptor Applications

One application in the realm of scientific research involves the use of fluorinated compounds, which includes structures similar to the query compound, in the development of neutral anion receptors. These receptors have shown augmented affinities and enhanced selectivities towards anions such as fluoride, chloride, or dihydrogen phosphate. A study highlighted the synthesis and application of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds, demonstrating their enhanced binding affinities due to fluorination, which could be relevant to the structural motifs seen in N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide (Anzenbacher et al., 2000).

Quinoline Derivatives and Pharmacological Potential

The compound's quinoline derivative aspect is significant in pharmacology, where quinoline structures are utilized in the synthesis of compounds with potential therapeutic benefits. For example, the synthesis of imidazo[1,5-a]quinoxaline amides and carbamates has been explored for their binding affinities to the GABAA/benzodiazepine receptor, indicating the versatility of quinoline derivatives in designing receptor-specific drugs (Tenbrink et al., 1994).

Antibacterial Applications

Research on 1-substituted quinoline derivatives has shown significant antibacterial activity and DNA-gyrase inhibition, emphasizing the potential of such compounds in antibacterial therapy. This suggests that derivatives of N1-(2,4-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide could have applications in developing new antibacterial agents (Domagala et al., 1988).

Polymorphic Modifications for Medical Applications

Investigations into the polymorphic modifications of pyrroloquinoline derivatives, which possess strong diuretic properties, provide insight into the use of such compounds in treating hypertension. This area of research demonstrates the importance of structural and polymorphic studies in enhancing the therapeutic efficacy of potential hypertension remedies (Shishkina et al., 2018).

Neuropsychiatric and Neurological Disorder Treatment

The tetracyclic quinoxaline derivative ITI-007, featuring a structure related to the query compound, showcases the multifunctional drug candidate's potential in treating neuropsychiatric and neurological disorders. It exemplifies how the compound's scaffold can be utilized to develop drugs with potent 5-HT(2A) antagonist and dopamine D2 antagonist properties (Li et al., 2014).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2,4-difluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple steps, starting with the preparation of the tricyclic core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The difluorophenyl group is introduced via nucleophilic substitution reactions, while the ethanediamide moiety is incorporated through amide bond formation.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c20-12-2-3-15(14(21)9-12)23-19(27)18(26)22-13-7-10-1-4-16(25)24-6-5-11(8-13)17(10)24/h2-3,7-9H,1,4-6H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSTWYUJQVJAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.